Tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-8(14)10(15)9-6-5-7-13(9)11(16)17-12(2,3)4/h9H,5-7H2,1-4H3 |
InChI Key |
JZPMHBPOAZLGJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)C1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
BOC Protection of Pyrrolidine Derivatives
A common initial step is the protection of the pyrrolidine nitrogen with the tert-butoxycarbonyl group. This is achieved by reacting pyrrolidine or its derivatives with di-tert-butyl dicarbonate (Boc_2O) under mild conditions, often in the presence of a base such as triethylamine or 1,3-dicyclohexylcarbodiimide (DCC) as a coupling agent.
- Reaction Example:
- Substrate: Pyrrolidine or 2-substituted pyrrolidine
- Reagents: Di-tert-butyl dicarbonate (Boc_2O), base or coupling agent
- Solvent: Dichloromethane (CH2Cl2) or similar
- Conditions: Room temperature, 1–12 hours
- Outcome: Formation of N-BOC protected pyrrolidine derivative
This step ensures the nitrogen is protected to prevent unwanted side reactions during subsequent acylation or oxidation steps.
Introduction of the 2-Oxopropanoyl Group
The 2-oxopropanoyl substituent can be introduced by acylation or oxidation methods:
-
- Starting from N-BOC-pyrrolidine, the 2-position can be functionalized by reaction with acetylating agents or via enolate chemistry.
- Alternatively, the use of activated esters or acid chlorides of 2-oxopropanoic acid derivatives can introduce the oxopropanoyl group.
-
- Precursor compounds bearing a 2-hydroxypropionyl substituent can be oxidized to the corresponding ketone.
- Mild oxidizing agents such as Dess–Martin periodinane or PCC (pyridinium chlorochromate) are often employed to avoid over-oxidation or degradation of the BOC group.
Use of Carbonyldiimidazole (CDI) and DIBAL-H Reduction
A notable synthetic approach involves the use of carbonyldiimidazole (CDI) to activate carboxylic acid precursors, followed by reduction with diisobutylaluminum hydride (DIBAL-H) to form aldehyde or ketone functionalities.
- Procedure:
- The N-BOC protected amino acid or derivative is treated with CDI at 0 °C for 60 minutes to form an activated intermediate.
- Subsequent dropwise addition of DIBAL-H at −78 °C reduces the intermediate to the desired oxopropanoyl derivative.
- Work-up and purification yield the targeted this compound as a white solid with high yield (typically >85%).
This method is favored for its mild conditions and high selectivity, preserving the BOC protecting group and the integrity of the pyrrolidine ring.
Summary Table of Preparation Methods
| Method Number | Key Steps | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | BOC protection of pyrrolidine | Di-tert-butyl dicarbonate, base, CH2Cl2, RT | 85–95 | Standard protection step, essential for further steps |
| 2 | Acylation at 2-position | Acetyl chloride or activated esters, base | 70–90 | Requires control to avoid over-acylation |
| 3 | CDI activation + DIBAL-H reduction | CDI (0 °C, 1 h), DIBAL-H (−78 °C, 1 h) | 85–92 | Mild, selective, preserves BOC group |
| 4 | Oxidation of 2-hydroxypropionyl precursor | Dess–Martin periodinane or PCC, mild conditions | 60–80 | Alternative to acylation, careful to avoid BOC cleavage |
Research Discoveries and Practical Considerations
- The BOC protecting group is critical for stability and selective reactivity, preventing side reactions on the nitrogen during acylation or reduction steps.
- The CDI/DIBAL-H method offers a robust route to the oxopropanoyl functionality with high yields and purity, making it suitable for scale-up in pharmaceutical intermediate synthesis.
- Solvent choice (e.g., dichloromethane) and temperature control are crucial to maintain the integrity of sensitive groups and achieve high selectivity.
- Purification typically involves column chromatography with petroleum ether and ethyl acetate mixtures, followed by crystallization to obtain analytically pure compounds.
- Safety protocols must be observed due to irritant properties of reagents and intermediates; BOC-protected compounds should be stored at 2–8 °C to maintain stability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions. It serves as a substrate or inhibitor in various enzymatic assays .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . It may also participate in signaling pathways by modulating the activity of proteins and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives, highlighting key differences in substituents, physicochemical properties, and applications:
Key Structural and Functional Differences:
Substituent Reactivity: The 2-oxopropanoyl group in the target compound provides a reactive ketone for nucleophilic additions, contrasting with the azidomethyl group (), which enables click chemistry, or the alkyne chain (), useful in cycloadditions. Spiro-indole systems () introduce rigid 3D architectures critical for binding in drug discovery, unlike the linear substituents in other derivatives.
Synthetic Utility: The Boc-protected pyrrolidine core is common across all compounds, but electron-withdrawing groups (e.g., 2-oxopropanoyl) may reduce nucleophilicity at the pyrrolidine nitrogen compared to alkyl-substituted analogs (). Derivatives with azides () or alkynes () are prioritized for bioorthogonal labeling, while spiro-oxindole derivatives () are optimized for stereoselective catalysis.
Physicochemical Properties: The spiro-indole derivative () exhibits a high melting point (99°C) due to crystalline packing, whereas alkyne- or azide-bearing analogs are typically liquids or low-melting solids. Polar substituents (e.g., 2-oxopropanoyl) may enhance solubility in polar solvents compared to hydrophobic groups like triisopropylsilyl ().
Biological Activity
Tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : CHN\O
- Molecular Weight : 239.29 g/mol
- CAS Number : 170491-63-1
This compound features a pyrrolidine ring, a tert-butyl group, and an oxopropanoyl moiety, which contribute to its unique chemical properties and biological activities.
Biological Activity Overview
Research into compounds similar to this compound indicates a range of potential biological activities, including:
- Antimicrobial Properties : Compounds in this class have shown effectiveness against various bacterial strains.
- Antiviral Activity : Similar structures have been investigated for their ability to inhibit viral replication, particularly in the context of influenza virus neuraminidase inhibitors .
- Anti-inflammatory Effects : Pyrrolidine derivatives are known for their potential to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.
The exact mechanism by which this compound exerts its effects remains under investigation. However, it is believed that the compound may interact with specific enzymes or receptors involved in metabolic pathways or cellular signaling processes. For instance, studies on related compounds have demonstrated their ability to inhibit key enzymes associated with viral replication and inflammation .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic pathway may include:
- Formation of the Pyrrolidine Ring : Starting from commercially available pyrrolidine derivatives.
- Acylation Reaction : The introduction of the oxopropanoyl moiety through acylation reactions using appropriate reagents like acetic anhydride or acid chlorides.
- Purification : The final product is purified using column chromatography or recrystallization techniques.
Case Study 1: Antiviral Activity
A study investigating the antiviral properties of pyrrolidine derivatives found that certain compounds effectively inhibited the cytopathogenic effects of influenza virus in vitro. The 50% effective concentration (EC50) was determined using the MTT assay, demonstrating significant antiviral potential .
Case Study 2: Anti-inflammatory Properties
Research on similar pyrrolidine compounds revealed their capacity to reduce inflammatory markers in cell cultures. These findings suggest that modifications in the pyrrolidine structure could enhance anti-inflammatory efficacy, making it a promising candidate for further development.
Applications
The potential applications of this compound span various fields:
- Pharmaceutical Development : As a lead compound for developing new antiviral or anti-inflammatory drugs.
- Chemical Research : Serving as a building block for synthesizing more complex molecules in organic chemistry.
- Biological Studies : Investigating enzyme interactions and protein modifications which can lead to insights into cellular mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
